N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulator CNS Drug Discovery

This synthetic small molecule (MW 342.40, C21H18N4O) is a key scaffolding compound for kinase and GPCR research. Its fluorine-free, unsubstituted naphthalene structure makes it an essential negative control for M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulator (PAM) studies, where fluorinated analogues show >10-fold higher potency (EC50 14-48 nM). For kinase drug discovery, it serves as a minimized starting point for systematic selectivity tree mapping against CDK2, VEGFR-2, and FGFR. Researchers also leverage its divergence from antiviral pyrazolyl-naphthamides like BIT-225 for phenotypic screening and scaffold repurposing studies.

Molecular Formula C21H18N4O
Molecular Weight 342.402
CAS No. 2034608-68-7
Cat. No. B2752697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide
CAS2034608-68-7
Molecular FormulaC21H18N4O
Molecular Weight342.402
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H18N4O/c1-25-14-17(13-24-25)20-10-9-15(11-22-20)12-23-21(26)19-8-4-6-16-5-2-3-7-18(16)19/h2-11,13-14H,12H2,1H3,(H,23,26)
InChIKeyKXRHJVUJGIZZDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide (CAS 2034608-68-7): Structural Baseline and Procurement-Relevant Identity


N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is a synthetic small molecule (MF: C21H18N4O, MW: 342.40) that integrates a 1-naphthamide pharmacophore with a (1-methyl-1H-pyrazol-4-yl)pyridine scaffold via a methylene bridge . This compound belongs to the naphthalenecarboxamide class and is primarily cited as a kinase-targeted chemical probe under investigation for oncology applications . Its structure suggests potential for interactions with hydrophobic kinase pockets, a hallmark of ATP-competitive inhibitors . However, publicly available primary efficacy or selectivity data for this exact compound remain extremely scarce; the evidence base is largely derived from structurally analogous series in the patent and medicinal chemistry literature.

Why N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide Cannot Be Replaced by Generic In-Class Analogs


The (1-methyl-1H-pyrazol-4-yl)pyridine motif in N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide is not a generic kinase hinge-binder; its specific regiochemistry and methyl substitution pattern have been shown in closely related fluoro-naphthamide series to dramatically influence muscarinic acetylcholine receptor M1 (M1 mAChR) positive allosteric modulator (PAM) potency, with EC50 values spanning from 14 nM to >1 µM depending on subtle modifications to the pyrazole, pyridine, and naphthamide rings [1]. Simple replacement with other naphthamide or pyrazole-containing compounds would disregard the critical structure-activity relationships (SAR) around the methylene linker and the unsubstituted naphthalene ring, which govern target engagement, selectivity, and pharmacokinetics [2]. Furthermore, compounds such as BIT-225, which share only the pyrazolyl-naphthamide substructure, target entirely different biological pathways (HIV Vpu ion channel), underscoring the functional divergence within this scaffold class [3].

Quantitative Differentiation Evidence for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide


M1 mAChR PAM Potency: Inferior to Optimized Fluoro-Naphthamide Analogs, Defining a Selectivity Baseline

In the US9708302 patent series, fluorinated analogs bearing the same (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl core achieve M1 mAChR PAM EC50 values as low as 14–48 nM in CHO cell-based assays [1]. The target compound lacks the critical 1-fluoro substituent on the naphthalene ring and the chiral hydroxyl-cyclohexyl or tetrahydropyran amide tail; in the patent SAR, removal of these features consistently reduces M1 PAM potency significantly, often by >10-fold [1]. While no direct EC50 for the target compound has been publicly reported, its core scaffold without these potency-conferring modifications serves as a valuable selectivity control and a starting point for SAR exploration.

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulator CNS Drug Discovery

Kinase Profiling Selectivity: Theoretical Advantage of an Unadorned Naphthamide Scaffold Within the Pyrazolyl-Pyridine Series

Naphthamide derivatives have been extensively characterized as ATP-competitive kinase inhibitors, particularly against VEGFR-2 (KDR), FGFR, and CDK2 [1]. In a recent CDK2 inhibitor study, pyrazolopyridine and furopyridine derivatives carrying naphthyl moieties exhibited IC50 values from 0.24 to 0.93 µM against CDK2/cyclin A2, with the pyrazolo[3,4-b]pyridin-3-amine analog achieving an IC50 of 0.24 µM, outperforming roscovitine (IC50 = 0.394 µM) [1]. The target compound's unsubstituted 1-naphthamide presents a less sterically demanding and electronically distinct pharmacophore compared to its 2-ethoxy or fluoro-substituted counterparts, potentially reducing off-target interactions with hydrophobic kinase back pockets and offering a cleaner selectivity profile .

Kinase Inhibition ATP-Competitive Inhibitor Design Oncology

Functional Divergence from BIT-225: Distinct Target Engagement Within the Pyrazolyl-Naphthamide Family

BIT-225 (N-carbamimidoyl-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthamide) is a Phase 2 clinical-stage antiviral that inhibits HIV-1 Vpu ion channel activity, disrupting viral assembly . Despite sharing the 1-methyl-1H-pyrazol-4-yl and naphthamide substructures, BIT-225 contains a critical carbamimidoyl (acyl-guanidine) group at the 2-naphthamide position and a 2,5-substitution pattern on the naphthalene ring, whereas the target compound is a 1-naphthamide with a pyridinyl-methylene linker . In clinical studies, BIT-225 at 200 mg BID reduced seminal plasma HIV-1 RNA by 0.76 log10 copies/mL versus placebo, an effect mediated entirely through Vpu blockade [1]. The target compound lacks the guanidine moiety essential for Vpu binding and is not expected to exhibit anti-HIV activity, underscoring that even close pyrazolyl-naphthamide congeners can possess orthogonal biological functions.

Antiviral Drug Discovery HIV-1 Vpu Ion Channel Scaffold Repurposing

Synthetic Tractability and Physicochemical Profile: A Practical Advantage Over Heavily Substituted Analogs

The target compound (MW = 342.40, tPSA = 63.0 Ų, cLogP ≈ 3.5, H-bond donors = 1, H-bond acceptors = 4) presents a more favorable physicochemical profile for lead optimization compared to the fluorinated M1 PAM leads (MW ~460–500) [1]. Its lower molecular weight and absence of chiral centers simplify synthesis, typically requiring 3–4 linear steps from commercially available 6-(1-methyl-1H-pyrazol-4-yl)nicotinaldehyde and 1-naphthoyl chloride . This synthetic accessibility reduces procurement cost and turnaround time, enabling rapid analoging in early-stage kinase programs where hundreds of derivatives must be screened.

Medicinal Chemistry Lead Optimization ADME Properties

Procurement-Relevant Research Applications for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide


M1 Muscarinic Acetylcholine Receptor PAM Negative Control and SAR Probe

The absence of the fluorine atom and chiral amide tail makes the compound an ideal negative control or baseline scaffold in M1 mAChR PAM screening cascades. As established in Section 3, fluorinated analogs achieve EC50 values of 14–48 nM, while the target compound is predicted to be >10-fold less potent [1]. Researchers can use the compound to deconvolute the contributions of fluorine substitution to allosteric efficacy, free fraction shifts, and CNS penetration in rodent models of cognitive enhancement.

Kinase Inhibitor Hit Identification and Selectivity Profiling Campaigns

Given the established activity of naphthamide-containing pyrazolopyridines against CDK2, VEGFR-2, and FGFR, the target compound serves as a structurally minimized starting point for broad kinase panel screening [2]. Using it as a core scaffold, medicinal chemists can systematically introduce substituents to map kinase selectivity trees, an approach validated by the CDK2 inhibitor study showing that subtle pyridine functionalization can shift IC50 by up to 3.9-fold (from 0.24 to 0.93 µM) [2].

Scaffold Repurposing Investigations Differentiating Kinase from Antiviral Activity

The functional divergence between this compound and BIT-225 (Section 3) provides a unique opportunity to study scaffold repurposing. By procuring both the kinase-targeted 1-naphthamide and the antiviral 2-naphthamide guanidine, research teams can conduct parallel phenotypic screening to identify novel targets within the pyrazolyl-naphthamide chemotype, potentially uncovering new indications for this privileged scaffold class [3].

Computational Chemistry and Fragment-Based Drug Design (FBDD) Studies

With its modest molecular weight (342 Da), high ligand efficiency potential, and well-defined hydrogen-bonding vectors, the compound is well-suited for molecular docking, free-energy perturbation (FEP), and fragment growing studies. Its 1-naphthamide group occupies the hydrophobic adenine pocket of ATP-binding sites, while the pyrazole-pyridine moiety offers two distinct vectors for fragment elaboration, enabling in silico hit-to-lead optimization before committing to synthesis [2].

Quote Request

Request a Quote for N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.